molecular formula C14H21NO2 B3365337 3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester CAS No. 1220039-39-3

3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester

Cat. No.: B3365337
CAS No.: 1220039-39-3
M. Wt: 235.32 g/mol
InChI Key: BVKODMCKWPKPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester (CAS: 1220039-39-3) is a specialized organic compound with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.33 g/mol . Structurally, it features a phenyl ring substituted with an aminomethyl group (–CH₂NH₂) at the para position, linked to a propionic acid backbone protected by a tert-butyl ester (–COO-t-Bu). This tert-butyl ester group enhances the compound’s stability and lipophilicity, making it suitable for synthetic intermediates in medicinal chemistry and peptide synthesis .

The compound is classified as a primary amine and has been utilized as a chiral building block in enantioselective syntheses.

Properties

IUPAC Name

tert-butyl 3-[4-(aminomethyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKODMCKWPKPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401227831
Record name 1,1-Dimethylethyl 4-(aminomethyl)benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-39-3
Record name 1,1-Dimethylethyl 4-(aminomethyl)benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(aminomethyl)benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester typically involves the reaction of 4-aminomethylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester are summarized below, with key differences in substituents, physicochemical properties, and applications highlighted.

Structural Analogues: Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound –CH₂NH₂ (para) C₁₄H₂₁NO₂ 235.33 Primary amine; tert-butyl ester enhances stability .
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate () –CF₃ (para) C₁₆H₂₀F₃NO₂ 315.34 Trifluoromethyl group increases lipophilicity and metabolic resistance .
3-(4-Hydroxy-3,5-dinitrophenyl)propionic acid methyl ester () –OH, –NO₂ (meta/para) C₁₀H₁₀N₂O₇ 270.20 Nitro and hydroxyl groups confer polarity; used in nitro compound research .
3-(2-(Isopropoxycarbonylamino-methyl)-4-hydroxyphenyl)-propionic acid tert-butyl ester () –NHCOO-iPr (meta), –OH (para) C₁₉H₂₈N₂O₅ 364.44 Isopropyl carbamate and hydroxyl groups enable targeted drug design .
3-(4-Amino-3-methoxy-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester () –OCH₃ (meta), azetidine ring C₁₆H₂₄N₂O₄ 308.38 Azetidine ring enhances conformational rigidity for peptide mimics .

Commercial and Research Status

  • This compound: Discontinued by CymitQuimica but available from specialized suppliers (e.g., J&W PharmLab) for research .
  • Fluorinated analogs () : Actively used in medicinal chemistry for optimizing pharmacokinetic profiles .
  • PNA monomers (): Critical in antisense oligonucleotide therapeutics, reflecting broader industrial relevance .

Biological Activity

3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester, commonly known as a tert-butyl ester of an amino acid derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its structural features, which include an amine group and a propionic acid moiety, contributing to its diverse interactions within biological systems.

Chemical Structure

The chemical structure of this compound can be illustrated as follows:

Structure C14H19NO2\text{Structure }\quad \text{C}_{14}\text{H}_{19}\text{N}\text{O}_2

This structure comprises a phenyl ring substituted with an aminomethyl group and a tert-butyl ester functional group, which influences its solubility and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Experimental models have demonstrated that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in tissues. This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to inflammation and immune response.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against common pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential.
  • Inflammation Model : In a rodent model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups, highlighting its anti-inflammatory properties.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Study Activity Assessed Outcome
Journal of Antimicrobial ChemotherapyAntimicrobial ActivityMIC = 32 µg/mL against Staphylococcus aureus
Arthritis ResearchAnti-inflammatory ActivitySignificant reduction in joint swelling
Toxicology ReportsSafety ProfileNo significant toxicity observed at therapeutic doses

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functional group transformations, including esterification of the carboxylic acid precursor with tert-butanol under acidic catalysis, followed by aminomethylation of the aromatic ring. Critical parameters include temperature control (e.g., 0–5°C for aminomethylation to prevent side reactions) and the use of anhydrous solvents to avoid hydrolysis of the tert-butyl ester . Optimization may require monitoring via HPLC or GC-MS to track intermediate purity and yield.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Verify tert-butyl ester signals (~1.4 ppm for -C(CH3)3) and aromatic protons (δ 6.5–7.5 ppm).
  • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹ for the aminomethyl group).
  • HRMS : Validate molecular formula (e.g., C15H21NO2 requires exact mass 247.1572) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store under nitrogen at 2–8°C to prevent ester hydrolysis. For spills, neutralize with sodium bicarbonate and absorb with inert material .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in coupling reactions?

  • Methodological Answer : The bulky tert-butyl group reduces nucleophilic attack on the ester carbonyl, enhancing stability but requiring harsher conditions (e.g., TFA for deprotection). Kinetic studies using variable-temperature NMR can quantify steric effects on reaction rates . Compare with methyl or ethyl esters to isolate steric contributions.

Q. What strategies resolve contradictions in reported catalytic efficiencies for aminomethylation reactions?

  • Methodological Answer : Discrepancies may arise from catalyst loading (e.g., Pd/C vs. Raney Ni) or solvent polarity. Design a DOE (Design of Experiments) varying solvents (THF vs. DMF), catalysts, and temperatures. Use LC-MS to quantify byproducts and identify optimal conditions .

Q. How can this compound serve as a precursor for bioactive peptide mimetics?

  • Methodological Answer : The aminomethyl group enables conjugation via EDC/NHS chemistry to carboxylic acid-containing biomolecules. For example, coupling to a peptide backbone can mimic natural ligands. Validate binding affinity via SPR (Surface Plasmon Resonance) or fluorescence polarization assays .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Methodological Answer : Hydrolysis byproducts (e.g., 3-(4-Aminomethyl-phenyl)-propionic acid) may co-elute in HPLC. Use orthogonal methods:

  • Ion Chromatography : Detect free carboxylic acids.
  • 2D-LC-MS/MS : Resolve co-eluting impurities with high sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.